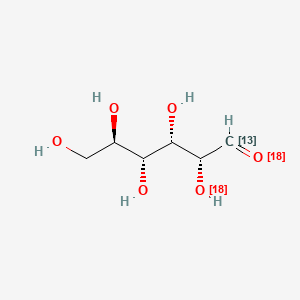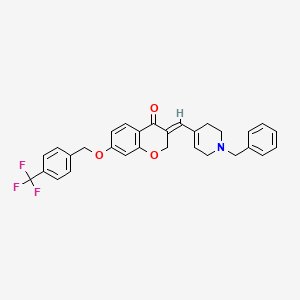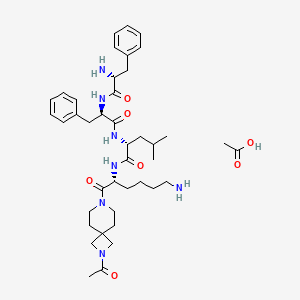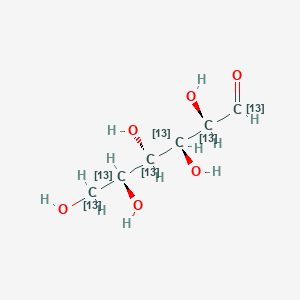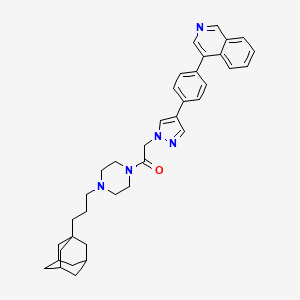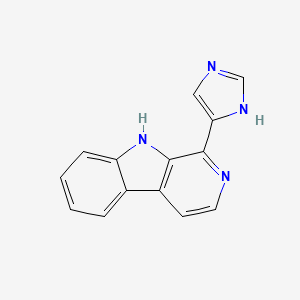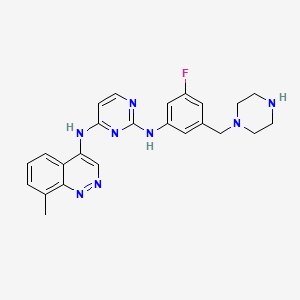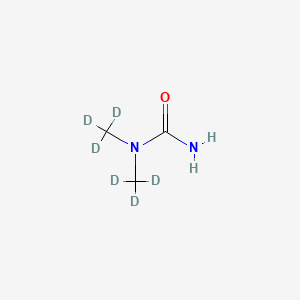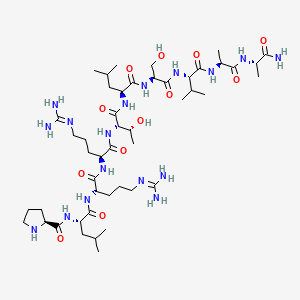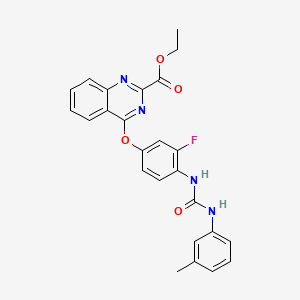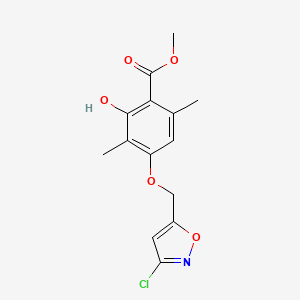
Anticancer agent 68
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 68 is a promising compound in the field of oncology due to its ability to arrest cells at the G2/M phase and induce programmed cell death. This compound has shown potential in upregulating tumor suppression via the activation of p53 and PTEN pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 68 involves several steps, including the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets pharmaceutical-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 68 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium metabisulfite is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified anticancer properties.
Applications De Recherche Scientifique
Anticancer agent 68 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of different reaction conditions on anticancer activity.
Biology: Investigated for its ability to induce programmed cell death in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating different types of cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
Mécanisme D'action
Anticancer agent 68 exerts its effects by arresting cells at the G2/M phase of the cell cycle and inducing programmed cell death. This is achieved through the upregulation of tumor suppressor genes such as p53 and PTEN. The activation of these pathways leads to the inhibition of cell proliferation and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole-based compounds: These compounds share structural similarities with Anticancer agent 68 and have shown potent anticancer activity.
Coumarin-based compounds: These compounds also exhibit anticancer properties and have been studied for their mechanisms of action.
Isothiocyanates: Found in cruciferous vegetables, these compounds have been extensively investigated for their anticancer potential.
Uniqueness
This compound is unique due to its specific mechanism of action involving the activation of p53 and PTEN pathways. This distinguishes it from other compounds that may target different molecular pathways or have different modes of action.
Propriétés
Formule moléculaire |
C14H14ClNO5 |
|---|---|
Poids moléculaire |
311.72 g/mol |
Nom IUPAC |
methyl 4-[(3-chloro-1,2-oxazol-5-yl)methoxy]-2-hydroxy-3,6-dimethylbenzoate |
InChI |
InChI=1S/C14H14ClNO5/c1-7-4-10(20-6-9-5-11(15)16-21-9)8(2)13(17)12(7)14(18)19-3/h4-5,17H,6H2,1-3H3 |
Clé InChI |
VEVJGXWLHBIRDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C(=O)OC)O)C)OCC2=CC(=NO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


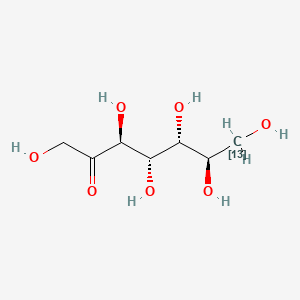
![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)
